AMMONIUM, (p-(TRIMETHYLAMMONIO)PHENETHYL)TRIMETHYL-, DIIODIDE
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Overview
Description
Ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide is a bioactive chemical.
Scientific Research Applications
Crystal Structure Analysis : A study by Barlow et al. (1989) compared the crystal structures of several substituted phenethylammonium salts, including trimethyl(phenethyl)ammonium iodide, providing insights into their biological activities, particularly their nicotine-like effects (Barlow et al., 1989).
Chemical Synthesis : Templ and Schnürch (2022) described the use of phenyl trimethylammonium iodide as a methylating agent for introducing a CH3 group in α-position to a carbonyl group. This method offers advantages such as being nonvolatile and noncancerogenic (Templ & Schnürch, 2022).
Material Synthesis : Jiao et al. (2014) synthesized self n-doped fullerene ammonium derivatives, demonstrating their use in inverted polymer solar cells, highlighting the potential in solar energy technology (Jiao et al., 2014).
X-ray Contrast Agents : Ootegham et al. (1976) synthesized bis(quaternary ammonium) compounds with iodinated benzyl moieties, evaluating them for binding to cartilaginous material and radiocontrast characteristics (Ootegham et al., 1976).
Flocculation in Wastewater Treatment : Sun et al. (2021) studied the synthesis and evaluation of a cationic flocculant for coal chemical wastewater treatment. This highlights the application in environmental science and engineering (Sun et al., 2021).
Thermal Stability in Electrochemical Applications : Ahn et al. (2017) investigated the thermal stability of quaternary ammonium cations in organic electrolytes for electrochemical double layer capacitors, relevant for energy storage technologies (Ahn et al., 2017).
Medical Imaging : Chansaenpak et al. (2016) synthesized [(18) F]-Ammonium BODIPY dyes for potential use in positron emission tomography (PET) myocardial perfusion imaging, demonstrating the application in medical diagnostic imaging (Chansaenpak et al., 2016).
Ion Mobility Studies : Kim et al. (2008) conducted an experimental and theoretical investigation into the correlation between mass and ion mobility for various ammonium cations, which is important for understanding ion transport in various contexts (Kim et al., 2008).
Electrochromic Materials : Chang et al. (2022) discussed the creation of photochromic and electrochromic hydrogels based on ammonium-functionalized thienoviologen derivatives, with potential applications in smart materials and display technologies (Chang et al., 2022).
properties
CAS RN |
27389-67-9 |
---|---|
Product Name |
AMMONIUM, (p-(TRIMETHYLAMMONIO)PHENETHYL)TRIMETHYL-, DIIODIDE |
Molecular Formula |
C14H26I2N2 |
Molecular Weight |
476.18 g/mol |
IUPAC Name |
trimethyl-[4-[2-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C14H26N2.2HI/c1-15(2,3)12-11-13-7-9-14(10-8-13)16(4,5)6;;/h7-10H,11-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
DIZOIPNFCMPXFR-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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